molecular formula C10H6Cl4N2 B1616055 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole CAS No. 326901-28-4

4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole

Cat. No.: B1616055
CAS No.: 326901-28-4
M. Wt: 296 g/mol
InChI Key: JGBKMILMRQFPHE-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole is a synthetic organic compound characterized by the presence of multiple chlorine atoms attached to both the imidazole ring and the benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.

    Benzylation: The final step involves the benzylation of the chlorinated imidazole with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dechlorinated imidazoles or modified benzyl derivatives.

Scientific Research Applications

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or antifungal agent due to its ability to disrupt microbial cell membranes.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The chlorine atoms and the imidazole ring play a crucial role in binding to active sites, leading to inhibition or modulation of biological activity. The compound can disrupt cell membrane integrity in microbes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylimidazole: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

    4,5-Dichloroimidazole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.

    3,4-Dichlorobenzyl Alcohol: Lacks the imidazole ring, leading to different chemical properties and applications.

Uniqueness

4,5-Dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole is unique due to the presence of both the chlorinated imidazole ring and the dichlorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dichloro-1-[(3,4-dichlorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl4N2/c11-7-2-1-6(3-8(7)12)4-16-5-15-9(13)10(16)14/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKMILMRQFPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353093
Record name 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326901-28-4
Record name 4,5-dichloro-1-(3,4-dichlorobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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